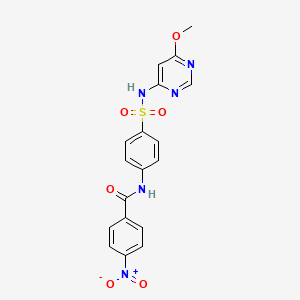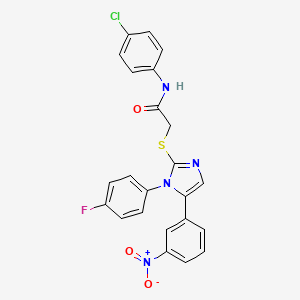![molecular formula C24H25N5O4 B2377658 N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1251690-30-8](/img/structure/B2377658.png)
N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic molecule known for its significant potential in various fields such as chemistry, biology, and medicine. The compound consists of a benzo[d][1,3]dioxole moiety, a piperidine ring, and a triazole structure, making it structurally unique and highly functional.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves a multi-step process It begins with the preparation of the 1,2,3-triazole ring via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne The resulting intermediate is then coupled with a 3,5-dimethylphenyl group and a piperidine ring
Industrial Production Methods: The industrial production of this compound may involve more streamlined and scalable procedures. Optimizations include the use of continuous flow reactors for the 1,3-dipolar cycloaddition, automated purification systems, and advanced analytical techniques to monitor the reaction progress and product quality.
化学反应分析
Types of Reactions: This compound can undergo several types of reactions, including but not limited to:
Oxidation: Leading to the formation of various oxidized derivatives.
Reduction: Resulting in the reduction of specific functional groups.
Substitution: Halogen or other group substitutions on the aromatic rings.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions: Common reagents include oxidizing agents like KMnO4 or H2O2, reducing agents such as NaBH4 or LiAlH4, and various catalysts for coupling reactions like Pd/C or Cu(I).
Major Products Formed: Depending on the reaction type, the major products can vary. Oxidation might lead to hydroxylated derivatives, while reduction can produce amine-functionalized compounds. Substitution reactions might introduce halogens or alkyl groups at specific positions on the aromatic rings.
科学研究应用
The compound N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide has diverse applications:
Chemistry: As a valuable building block for synthesizing more complex molecules, this compound is crucial in developing new synthetic methodologies and understanding reaction mechanisms.
Biology: Its unique structure makes it an excellent candidate for studying biological processes at the molecular level, particularly in enzyme inhibition and receptor binding studies.
Medicine: In medicine, this compound shows potential as a therapeutic agent. Its triazole moiety is often associated with antimicrobial and anticancer activities, while the piperidine ring is a common feature in many pharmacologically active compounds.
Industry: In industrial applications, the compound can serve as an intermediate in the synthesis of agrochemicals, dyes, and materials science.
作用机制
The compound's mechanism of action is tied to its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The piperidine ring can enhance its binding affinity to certain receptors, while the benzo[d][1,3]dioxole moiety may interact with DNA or RNA, affecting their function and stability.
相似化合物的比较
Compared to other compounds with similar structures, such as N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide or N-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)benzo[d][1,3]dioxole-5-carboxamide, our compound exhibits unique properties. Its combined triazole, piperidine, and benzo[d][1,3]dioxole moieties confer distinct chemical and biological behaviors, making it a subject of interest for further study.
属性
IUPAC Name |
N-[1-[1-(3,5-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-15-9-16(2)11-19(10-15)29-13-20(26-27-29)24(31)28-7-5-18(6-8-28)25-23(30)17-3-4-21-22(12-17)33-14-32-21/h3-4,9-13,18H,5-8,14H2,1-2H3,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCNFQGOFNXDFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC5=C(C=C4)OCO5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(Benzenesulfonyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]quinoline](/img/structure/B2377576.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide](/img/structure/B2377579.png)
![ethyl 4-{[(E)-(4-heptylphenyl)methylidene]amino}benzenecarboxylate](/img/structure/B2377580.png)
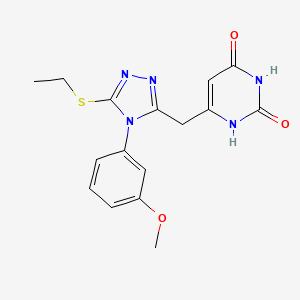
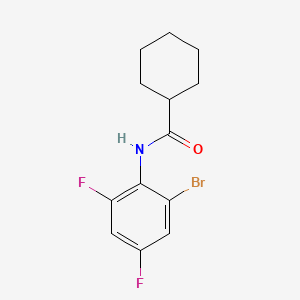
![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2377584.png)
![2-[(3-Methylfuran-2-yl)methyl-(thian-4-yl)amino]ethanesulfonyl fluoride](/img/structure/B2377586.png)
![3-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2377589.png)
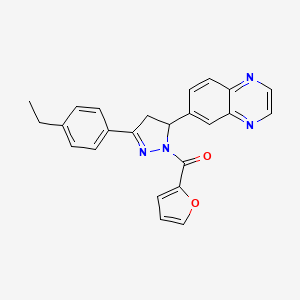
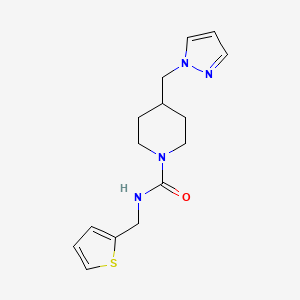
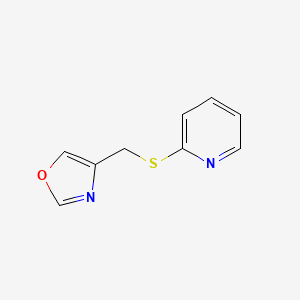
![N-[[1-(3,4-Difluorophenyl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2377595.png)
